Cariprazine

D3 receptor binding partial agonist antipsychotic pharmacology

Select Cariprazine for your R&D or analytical needs. It offers unmatched D3 receptor selectivity (Ki=0.085 nM vs 0.49 nM for D2), which is mechanistically distinct from aripiprazole and brexpiprazole. This translates to a superior profile for investigating negative symptom and bipolar depression pathways. With an active metabolite half-life of 1–3 weeks, it ensures stable target engagement. Source from a reliable supply chain with verified purity to advance your preclinical programs with confidence.

Molecular Formula C21H32Cl2N4O
Molecular Weight 427.4 g/mol
Cat. No. B1246890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCariprazine
Synonyms3-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1,1-dimethylurea
cariprazine
cariprazine HCl
cariprazine hydrochloride
N'-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-N,N-dimethylurea monohydrochloride
RGH-188
trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride
Vrayla
Molecular FormulaC21H32Cl2N4O
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)
InChIKeyKPWSJANDNDDRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.1159 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Cariprazine Product Overview: Third-Generation Dopamine D3-Preferring Partial Agonist Antipsychotic


Cariprazine is a third-generation atypical antipsychotic that functions as a dopamine D3-preferring D2/D3 receptor partial agonist, approved for the treatment of schizophrenia and bipolar I disorder (acute manic, mixed, and depressive episodes) [1]. Unlike other dopamine receptor partial agonists such as aripiprazole and brexpiprazole, cariprazine demonstrates approximately 6–10-fold higher binding affinity for the dopamine D3 receptor (Ki = 0.085 nM) compared to the D2 receptor (Ki = 0.49 nM for D2L, 0.69 nM for D2S), establishing a distinct pharmacological signature with preferential action in mesolimbic and mesocortical circuits implicated in negative symptoms, motivation, and reward processing [2][3].

Why Cariprazine Cannot Be Interchanged with Aripiprazole, Brexpiprazole, or Other Antipsychotics


Cariprazine cannot be substituted with aripiprazole, brexpiprazole, or other atypical antipsychotics due to its unique D3-preferring receptor occupancy profile, exceptionally long half-life (active metabolite half-life 1–3 weeks), and distinct clinical efficacy in negative symptoms and bipolar depression [1][2]. While aripiprazole and brexpiprazole bind D2 and D3 receptors with comparable affinities, cariprazine demonstrates ~6–10-fold D3 over D2 selectivity in vitro and ~3-fold difference in EC50 in vivo, translating to differential therapeutic and adverse effect profiles that preclude simple interchangeability [3][4]. Additionally, cariprazine's core patent exclusivity extends to at least March 2030 in the U.S. following FDA-granted pediatric exclusivity, maintaining branded-only sourcing for the foreseeable future [5].

Cariprazine Comparative Evidence: Quantitative Differentiation Data for Scientific Procurement Decisions


Cariprazine D3 Receptor Affinity and Selectivity Compared to Aripiprazole and Brexpiprazole

Cariprazine exhibits approximately 6–10-fold higher binding affinity for dopamine D3 receptors (Ki = 0.085 nM) compared to D2L receptors (Ki = 0.49 nM), whereas aripiprazole and brexpiprazole show comparable D2/D3 affinities without D3 preference [1][2]. In contrast, aripiprazole has D2 Ki = 0.34 nM and D3 Ki = 0.80 nM (D2/D3 ratio ~0.43), and brexpiprazole has D2 Ki = 0.30 nM and D3 Ki = 1.10 nM (D2/D3 ratio ~0.27) [3]. Cariprazine is the only agent in this class with a D3/D2 affinity ratio favoring D3 (D3/D2L ratio ~0.17 vs aripiprazole ~2.35 and brexpiprazole ~3.67 in terms of D3/D2 ratios) [3]. This selectivity is confirmed in vivo by PET imaging showing mean D3 occupancy of 76% versus D2 occupancy of 45% at 1 mg/day dosing in schizophrenia patients, with a ~3-fold difference in plasma EC50 (D3 = 3.84 nM, D2 = 13.03 nM) [4].

D3 receptor binding partial agonist antipsychotic pharmacology

Cariprazine Negative Symptom Efficacy in Acute Schizophrenia vs Aripiprazole and Risperidone

In a pooled post-hoc analysis of two randomized, double-blind, placebo- and active-controlled trials in patients with acute schizophrenia and moderate-to-severe negative symptoms (PANSS-FSNS ≥24, PANSS-FSPS ≤19), cariprazine demonstrated statistically significant superiority over both placebo and aripiprazole for negative symptom improvement [1]. Cariprazine 4.5–6 mg/day produced a PANSS-FSNS change from baseline that was significantly greater than aripiprazole 10 mg/day (P = 0.0197), whereas aripiprazole showed no significant difference from placebo (P = 0.3265) [1]. Furthermore, only cariprazine maintained statistically significant improvement in negative symptoms after adjusting for positive symptom changes (cariprazine 1.5–3 mg/d: P = 0.0322; 4.5–6 mg/d: P = 0.0038), while risperidone's effect became non-significant after this adjustment (P = 0.2204) [1]. Response rates (≥20% PANSS-FSNS reduction) were 54.3% for cariprazine 1.5–3 mg/d (P = 0.0194) and 69.7% for 4.5–6 mg/d (P = 0.0001) versus 35.4% for placebo [1].

negative symptoms schizophrenia PANSS clinical trial

Cariprazine Bipolar Depression Efficacy: Comparative Meta-Analysis with Aripiprazole and Brexpiprazole

Based on systematic review and network meta-analysis data, cariprazine demonstrates established efficacy for bipolar depression, whereas aripiprazole has produced negative results in placebo-controlled trials for bipolar depressive episodes [1]. In pooled analyses, cariprazine 1.5 mg/day showed standardized mean difference (SMD) of -0.26 (95% CI -0.49 to -0.02) and 3 mg/day showed SMD of -0.21 (95% CI -0.41 to -0.01) on MADRS change versus placebo, with remission NNT of 10 (1.5 mg) and 14 (3 mg) [1]. In contrast, aripiprazole has 2 RCTs versus placebo for bipolar depressive episodes with negative results, and brexpiprazole has no data available for bipolar depression indication [1]. For bipolar manic/mixed episodes, cariprazine demonstrates response rates of 57% vs 36% placebo (OR = 2.30, 95% CI 1.78–2.98, NNT = 5, P < 0.001) based on 3 RCTs, which is numerically comparable to aripiprazole's response rates of 47.7% vs 31.4% placebo (NNT = 6) from 6 RCTs [1].

bipolar depression bipolar disorder MADRS network meta-analysis

Cariprazine Elimination Half-Life and Steady-State Pharmacokinetics vs Aripiprazole and Brexpiprazole

Cariprazine possesses the longest elimination half-life among dopamine receptor partial agonists, with the active metabolite didesmethyl-cariprazine demonstrating a half-life of approximately 1–3 weeks (7–21 days) and the parent compound having a half-life of 48–120 hours (2–4 days) [1][2]. This contrasts sharply with aripiprazole (60–80 hours parent, ~75–94 hours including active metabolite dehydro-aripiprazole) and brexpiprazole (91 hours parent) [3][4]. The extended half-life of cariprazine's active metabolites results in sustained receptor occupancy for weeks after discontinuation, with steady-state reached after approximately 21 days [1]. This pharmacokinetic profile has direct clinical implications: missed doses have minimal impact on symptom control, but adverse effects persist for extended periods after dose reduction or discontinuation, requiring careful management during drug switching or adverse event emergence [5].

pharmacokinetics half-life steady-state drug accumulation

Cariprazine Adverse Effect Profile: Akathisia and EPS Risk vs Aripiprazole and Brexpiprazole

Comparative tolerability analysis of third-generation antipsychotics indicates that cariprazine has the highest rates of akathisia and extrapyramidal symptoms (excluding akathisia) among D2/D3 partial agonists, while aripiprazole has the lowest rates [1][2]. Aripiprazole had the lowest rates of extrapyramidal symptoms not including akathisia while cariprazine had the highest [2]. This adverse event differential is clinically meaningful: the akathisia risk hierarchy is brexpiprazole (lowest) < aripiprazole (intermediate) < cariprazine (highest) [1]. However, cariprazine shares aripiprazole's favorable metabolic profile with low weight-gain risk, whereas brexpiprazole is associated with moderate weight-gain risk [1]. Importantly, no impulse control disorders (pathological gambling, etc.) have been reported with cariprazine or brexpiprazole, whereas such events have been documented with aripiprazole [1].

akathisia extrapyramidal symptoms tolerability adverse events

Cariprazine Patent Exclusivity and Generic Availability Timeline

Cariprazine's branded product (Vraylar) maintains U.S. market exclusivity through at least March 17, 2030, following FDA's grant of an additional 6-month pediatric exclusivity period [1]. The core composition-of-matter patent (US 7,737,142) expires in 2029, with reissue patents (RE47350, RE49110, RE49302) extending protection through July 2029 [2]. Generic cariprazine is not expected to enter the U.S. market before 2028–2029 at the earliest, with ANDA approvals from Aurobindo Pharma Ltd recorded as of December 2025 [2][3]. In contrast, aripiprazole (Abilify) lost U.S. patent exclusivity in 2015, with multiple generic formulations now widely available across global markets [4]. Brexpiprazole (Rexulti) maintains exclusivity until approximately 2029-2030 depending on jurisdiction [4]. Cariprazine API manufacturing remains concentrated with Gedeon Richter (Hungary) and its licensees, with regulatory-compliant sourcing requiring adherence to EU GMP standards [5].

patent expiration generic availability market exclusivity API sourcing

Cariprazine: Evidence-Based Research and Clinical Application Scenarios for Procurement Planning


Schizophrenia Treatment with Predominant Negative Symptoms: Where Cariprazine Demonstrates Superiority over Aripiprazole

Cariprazine is the evidence-based selection for patients with schizophrenia and clinically significant negative symptoms (avolition, anhedonia, alogia, social withdrawal). Pooled clinical trial data demonstrate that cariprazine 4.5–6 mg/day produces significantly greater negative symptom improvement compared to aripiprazole 10 mg/day (P = 0.0197), with response rates of 69.7% (≥20% PANSS-FSNS reduction) [1]. Critically, cariprazine maintains significant efficacy after adjusting for positive symptom improvement—a distinction not achieved by risperidone—indicating a direct effect on negative symptoms rather than indirect benefit via positive symptom reduction [1]. This scenario leverages cariprazine's D3-preferring pharmacology, which targets mesolimbic and mesocortical dopamine circuits implicated in motivation and reward processing [2].

Bipolar I Disorder with Depressive Episodes: Monotherapy Across All Mood Phases

Cariprazine provides a single-agent option for bipolar I disorder covering acute manic, mixed, and depressive episodes, with particular distinction in bipolar depression where aripiprazole has demonstrated negative trial results [1]. Cariprazine 1.5–3 mg/day achieves significant MADRS reduction versus placebo (SMD = -0.26 for 1.5 mg, -0.21 for 3 mg) with remission NNT of 10–14 [1]. For manic/mixed episodes, response rates reach 57% vs 36% placebo (NNT = 5) [1]. This broad-spectrum efficacy reduces polypharmacy requirements and simplifies treatment regimens, offering procurement efficiency for integrated care settings managing bipolar patients across all mood states [2].

Medication Adherence-Forgiving Regimens: Leveraging Cariprazine's Extended Half-Life

Cariprazine's exceptionally long half-life (active metabolite 1–3 weeks) provides inherent forgiveness for missed doses, maintaining therapeutic receptor occupancy for weeks after discontinuation [1]. This pharmacokinetic property is particularly valuable in real-world clinical settings where adherence challenges are common, such as community mental health programs, long-term care facilities, and forensic psychiatric settings [2]. Steady-state is reached at approximately 21 days, requiring careful titration planning but conferring stable plasma concentrations once achieved [1]. Procurement for settings with high non-adherence risk should prioritize cariprazine over shorter-acting D2/D3 partial agonists (aripiprazole 60–80 hours, brexpiprazole 91 hours) unless rapid washout capability is a critical requirement .

Metabolically Vulnerable Populations Requiring Weight-Neutral Antipsychotic Therapy

Cariprazine demonstrates a low weight-gain risk profile comparable to aripiprazole and superior to brexpiprazole (which carries moderate weight-gain risk) [1]. Its minimal H1 histamine receptor affinity (Ki = 23.2 nM) and negligible M1 muscarinic receptor binding (IC50 > 1000 nM) explain its favorable metabolic profile with low risk of weight gain, sedation, and anticholinergic effects [2]. In contrast, brexpiprazole shows higher H1 affinity (Ki = 19 nM) and moderate weight-gain association . For patients with comorbid obesity, diabetes, or metabolic syndrome—increasingly prevalent in schizophrenia and bipolar populations—cariprazine offers a metabolically neutral option without sacrificing efficacy for negative symptoms or bipolar depression [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cariprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.